molecular formula C14H12FNO3 B13216804 Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13216804
M. Wt: 261.25 g/mol
InChI Key: QDJZVSYPUOOQRG-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a chemical compound with a complex structure that includes a fluorophenyl group and a dihydropyridinyl moiety

Preparation Methods

The synthesis of Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions. Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can be compared with similar compounds such as:

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

methyl 2-[4-(4-fluorophenyl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C14H12FNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-8H,9H2,1H3

InChI Key

QDJZVSYPUOOQRG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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